molecular formula C6H9N3 B133063 5-(Aminomethyl)pyridin-2-amine CAS No. 156973-09-0

5-(Aminomethyl)pyridin-2-amine

Cat. No.: B133063
CAS No.: 156973-09-0
M. Wt: 123.16 g/mol
InChI Key: PHBVTMQLXNCAQO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-amine is a pyridine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyridine nucleus is a privileged structure in pharmacology, known for its presence in a wide array of therapeutically active compounds . This diamine-functionalized pyridine serves as a versatile heterocyclic building block for constructing more complex molecules, particularly in the synthesis of compounds being investigated for their biological activities. Researchers are exploring derivatives of this scaffold in the context of developing new antimicrobial agents, as pyridine compounds have demonstrated notable activity against a range of Gram-positive and Gram-negative bacterial strains . Furthermore, the structural motif is relevant in antiviral research; pyridine-containing compounds are being studied for their potential to inhibit various viruses, a research area that has gained increased priority . Its value in research is underscored by its role in creating molecular frameworks that interact with specific biological targets, such as enzymes, which can define the selectivity and potency of a potential therapeutic candidate . The presence of both an aminomethyl and an amine group on the pyridine ring provides distinct sites for chemical modification, allowing medicinal chemists to fine-tune the geometry and electronic properties of the molecule to optimize interaction with a target protein . This compound is provided for research applications such as the synthesis of novel active molecules and the exploration of new mechanisms of action in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVTMQLXNCAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578126
Record name 5-(Aminomethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156973-09-0
Record name 5-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)pyridin-2-amine
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Synthetic Methodologies and Advanced Reaction Pathways of 5 Aminomethyl Pyridin 2 Amine

Established Synthetic Routes to 5-(Aminomethyl)pyridin-2-amine and its Precursors

Condensation Reactions in Pyridine (B92270) Synthesis

The construction of the pyridine ring often relies on condensation reactions, which are fundamental in forming the heterocyclic structure. baranlab.org The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While versatile, this method can result in low yields. wikipedia.org A notable application is the production of unsubstituted pyridine from formaldehyde (B43269) and acetaldehyde. wikipedia.org

Another significant approach is the Hantzsch pyridine synthesis, which produces symmetrical 1,4-dihydropyridines through the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. pharmaguideline.com These dihydropyridines can then be oxidized to form the corresponding pyridine. gcwgandhinagar.com Modifications to the Hantzsch synthesis allow for the creation of asymmetrically substituted pyridines. pharmaguideline.com The Guareschi-Thorpe synthesis is another variation that condenses ketoesters with aldehydes to yield substituted pyridines. pharmaguideline.com

More contemporary methods include copper(I)-catalyzed [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which allows for the synthesis of various substituted pyridines under mild conditions. organic-chemistry.org

Nucleophilic Substitution Approaches for Aminomethyl Pyridines

Nucleophilic substitution is a key strategy for introducing the aminomethyl group onto a pre-existing pyridine ring. Direct functionalization of pyridine can be challenging due to the electron-deficient nature of the ring. pharmaguideline.commdpi.com Therefore, this often requires the presence of a good leaving group on the pyridine ring, such as a halogen. mdpi.com For example, 2-halopyridines can react with amines to produce 2-aminopyridine (B139424) derivatives, a reaction that can be facilitated by transition metal catalysts like palladium. scielo.br

A common precursor for this compound is 2-chloro-5-(aminomethyl)pyridine. This intermediate can be synthesized via the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with an amine. googleapis.com However, the synthesis of 2-chloro-5-(chloromethyl)pyridine itself involves multiple steps and the compound is a skin irritant. googleapis.com An alternative approach involves the nucleophilic attack of 2-(aminomethyl)pyridine on dichloromethane, which can produce a tris-substituted copper(II) complex. tandfonline.com

Catalytic Hydrogenation Methods for Aminomethyl Group Introduction

Catalytic hydrogenation is a widely used industrial method for the synthesis of primary amines from nitriles. rsc.org In the context of producing aminomethyl pyridines, this typically involves the hydrogenation of a pyridinecarbonitrile. rsc.org This process can be a two-step reaction where the nitrile group is first hydrogenated to an aminomethyl group, followed by the saturation of the pyridine ring to form an (aminomethyl)piperidine. rsc.org However, by carefully selecting catalysts and reaction conditions, it is possible to selectively hydrogenate the nitrile group while leaving the pyridine ring intact. rsc.org

For instance, the hydrogenation of pyridinecarbonitriles to (aminomethyl)pyridines can be achieved using a 10% Palladium on carbon (Pd/C) catalyst. rsc.org Another method involves the hydrogenation of pyridine carboxylic acids that have been amidated with amines. nih.gov Raney Nickel is an effective catalyst for this transformation. nih.gov A one-step process for preparing 2-chloro-5-aminomethylpyridine involves the reaction of 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst. googleapis.com

PrecursorCatalystProductReference
Pyridinecarbonitrile10% Pd/C(Aminomethyl)pyridine rsc.org
Amidated Pyridine Carboxylic AcidRaney NickelAminomethyl-pyridine nih.gov
2-Chloro-5-trichloromethylpyridineHydrogenation Catalyst2-Chloro-5-aminomethylpyridine googleapis.com

Oxidative Rearrangement Strategies for Pyridine Ring Modifications

Oxidative rearrangement reactions provide a pathway to modify the pyridine ring structure, sometimes leading to the formation of functionalized pyridines from other heterocyclic systems. One such strategy involves the ring expansion of isoxazoles. A rhodium carbenoid-induced ring expansion of an isoxazole, followed by rearrangement and oxidation, can yield highly substituted pyridines. nih.gov

Another approach is the Ciamician–Dennstedt rearrangement, which involves the ring-expansion of pyrrole (B145914) with a dichlorocarbene (B158193) to form 3-chloropyridine. wikipedia.org Rearrangements of pyridine-N-oxides are also a known method for producing pyridone derivatives, which can be precursors to other functionalized pyridines. chemtube3d.comchemrxiv.org For example, reaction of pyridine N-oxides with acid anhydrides can lead to nucleophilic addition at distant sites on the ring. chemtube3d.com A more recent development is the oxidative ring expansion of cyclopentenone derivatives to pyridones, mediated by a hypervalent iodine reagent. chemrxiv.org

Novel Synthetic Approaches and Methodological Innovations

Metal-Catalyzed Amination Reactions for Pyridine Derivatives

Recent advancements in synthetic chemistry have focused on the development of metal-catalyzed amination reactions for pyridine derivatives, offering more efficient and selective routes to these compounds. Transition-metal-catalyzed C-H amination is a powerful tool for the direct functionalization of the pyridine ring. acs.org

Copper-catalyzed reactions have shown promise in this area. For example, copper(II) acetate (B1210297) has been used to catalyze the tandem reaction between a ketonic pyridine and a benzylamine. nih.gov Another innovative approach involves a ruthenium-catalyzed amination of aminopyridines that proceeds through a transient η6-pyridine complex, enabling the cleavage of the pyridyl C-N bond and substitution with various amines. researchgate.net This method offers a distinct alternative to traditional nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. researchgate.net

Furthermore, palladium-catalyzed intramolecular C-H amination has been developed to synthesize γ- and δ-lactams, which are important structural motifs. acs.org These modern catalytic methods provide powerful tools for the synthesis and diversification of pyridine derivatives like this compound.

Catalyst SystemReaction TypeProductReference
Copper(II) acetateTandem reaction of ketonic pyridine and benzylamineSubstituted Pyridine nih.gov
Ruthenium(II) speciesAmination of aminopyridines via η6-coordinationSubstituted Aminopyridine researchgate.net
Palladium(II) acetateIntramolecular C-H amination of N-methoxyhydroxamic acidsN-methoxy-indolin-2-ones acs.org

An in-depth analysis of the synthetic pathways leading to this compound reveals a landscape of innovative chemical strategies. This article focuses on the advanced methodologies employed in its synthesis, including catalytic systems, flow chemistry applications, and subsequent cyclization reactions to form complex heterocyclic structures.

1

The synthesis of aminopyridines, including this compound, has been significantly advanced through the use of palladium-catalyzed cross-coupling reactions. These methods offer efficient and selective ways to form carbon-nitrogen bonds, which are crucial for constructing the target molecule.

1 Palladium-Catalyzed Amination (e.g., Pd(dba)₂/BINAP systems)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has become a cornerstone in the synthesis of aryl amines. nih.gov The versatility of this reaction allows for the coupling of a wide array of amines with aryl halides or triflates. Early developments in this field utilized chelating ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) in conjunction with palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govacs.org These catalytic systems have proven effective for the amination of various aryl halides.

The choice of ligand is critical to the success of the amination. Biaryl phosphine (B1218219) ligands, known for being bulky and electron-rich, are particularly effective. nih.gov These ligands promote the formation of the active monoligated L₁Pd(0) species, which readily undergoes oxidative addition with the aryl halide. nih.gov For the synthesis of aminopyridines, which can be challenging substrates due to the basicity of the pyridine nitrogen, the development of more specialized ligands has been crucial. rug.nl While direct synthesis of this compound using a specific Pd(dba)₂/BINAP system is not extensively detailed in the provided results, the general principles of palladium-catalyzed amination with such systems form the foundation for these transformations. For instance, chemists at Pfizer utilized a combination of DavePhos and cesium carbonate for a large-scale palladium-catalyzed amination in the synthesis of a pharmaceutical intermediate. nih.gov

Table 1: Examples of Ligands Used in Palladium-Catalyzed Amination

Ligand NameAbbreviationStructural ClassKey Features
2,2'-bis(diphenylphosphino)-1,1'-binaphthylBINAPBiaryl PhosphineEarly generation chelating ligand
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhosBiaryl PhosphineBulky and electron-rich, highly active
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSPhosBiaryl PhosphineEffective for a broad range of substrates
(2-Dicyclohexylphosphino)biphenylDavePhosBiaryl PhosphineUsed in process-scale synthesis
1,1'-Bis(diphenylphosphino)ferrocenedppfFerrocene-basedChelating ligand with wide applications

2 Mechanistic Insights into Catalytic Amination of Halopyridines

The mechanism of the palladium-catalyzed amination of halopyridines follows the general catalytic cycle of the Buchwald-Hartwig reaction (Scheme 1). nih.govrug.nl

Scheme 1: General Catalytic Cycle for Palladium-Catalyzed Amination

Generated code

The catalytic cycle is initiated by the oxidative addition of the halopyridine (Ar-X) to a low-valent palladium(0) complex, which is often generated in situ. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex. The final step is reductive elimination from this complex, which yields the desired aminopyridine product (Ar-NR₂) and regenerates the palladium(0) catalyst. nih.govrug.nl

The coupling of halopyridines can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially deactivating it. The use of sterically hindered and electron-rich biaryl phosphine ligands helps to mitigate this issue by creating a more reactive and stable catalyst that is less prone to displacement by the basic heterocycle. rug.nlnih.gov The choice of base is also critical; soluble organic amine bases have been shown to be advantageous in certain cases, particularly under microwave heating conditions. nih.gov

2 Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. beilstein-journals.org These advantages include enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for automation and scalability. beilstein-journals.orgacs.org

1 Continuous Flow Processes for Enhanced Efficiency and Scalability

Continuous flow synthesis has been successfully applied to the production of aminopyrimidines, which are structurally related to aminopyridines and serve as key intermediates for pharmaceuticals like Vitamin B1. researchgate.netresearchgate.net A fully continuous flow process for the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine (B11966) has been developed, demonstrating the potential for gram-scale production with high efficiency. researchgate.net This process significantly reduces reaction times compared to batch methods due to enhanced mass transfer in the microreactor system. researchgate.net The telescoping of reaction steps, where the output of one reactor flows directly into the next without intermediate work-up and purification, further boosts efficiency. acs.org

2 Optimization of Reaction Parameters in Flow Systems

The efficiency of a continuous flow process is highly dependent on the optimization of various reaction parameters. In the synthesis of aminopyrimidines, parameters such as reaction temperature, pressure, and the initial concentration of reactants are systematically investigated to determine the optimal conditions. researchgate.net For example, in a continuous-flow reductive amination, the optimal conditions were determined to be a specific molar ratio of reactants, a reaction temperature of 70 °C, a pressure of 2 MPa, and a residence time of 12 minutes. researchgate.net Superheating the solvent above its boiling point is a common technique in flow chemistry to accelerate reaction rates, a strategy that can be safely implemented due to the small reactor volumes. acs.org The use of fixed-bed reactors packed with a catalyst is another strategy that can significantly improve reaction rates and allow for continuous operation over extended periods. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Related Aminopyrimidine

ParameterBatch ProcessFlow ProcessReference
Reaction Time 2 hours12 minutes researchgate.net
Productivity Lower2.14 g/h researchgate.net
Safety Higher risk with hazardous reagentsImproved safety due to small volumes acs.org
Scalability ChallengingFacile beilstein-journals.org

3 Cyclization Reactions Utilizing 2-(Aminomethyl)pyridine Precursors

2-(Aminomethyl)pyridine and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, most notably imidazo[1,5-a]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry. beilstein-journals.org

1 Synthesis of Imidazo[1,5-a]pyridines and Related Heterocycles

A variety of synthetic methods have been developed to construct the imidazo[1,5-a]pyridine (B1214698) scaffold from 2-(aminomethyl)pyridine precursors. beilstein-journals.orgbeilstein-journals.org One notable method involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated by a mixture of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.orgbeilstein-journals.org This reaction proceeds through the initial nucleophilic attack of the aminomethyl group on the activated nitroalkane, followed by an intramolecular cyclization. beilstein-journals.org

Another versatile approach is a two-step process involving an azido-Ugi four-component reaction (4CR) followed by a novel N-acylation–cyclization step mediated by acetic anhydride. acs.org This method allows for the synthesis of a diverse range of 1-tetrazolyl-3-methylimidazo[1,5-a]pyridines in good to excellent yields. acs.org Other synthetic strategies include reactions with triphosgene (B27547) or thiophosgene, which provide direct access to 3-substituted imidazo[1,5-a]pyridine derivatives. lew.ro

Role of Electrophilically Activated Nitroalkanes in Cyclocondensation

A notable synthetic approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. This method provides an efficient route to imidazo[1,5-a]pyridines, which are structurally related to the derivatized forms of this compound. In this reaction, nitroalkanes are activated in the presence of a phosphorous acid medium, such as polyphosphoric acid (PPA), rendering them susceptible to nucleophilic attack. nih.gov The 2-(aminomethyl)pyridine acts as the nucleophile, leading to a cyclization cascade that forms the fused imidazole (B134444) ring. nih.gov

The reaction is generally sensitive to steric hindrance, and while it can provide moderate to good yields, it often requires relatively harsh reaction conditions. nih.gov This methodology has been successfully applied to various 2-(aminomethyl)pyridines and 2-(aminomethyl)quinolines, demonstrating its utility in generating a library of imidazo[1,5-a]pyridine derivatives. nih.gov The electrophilic activation of nitroalkanes opens up a unique pathway for the construction of these heterocyclic systems. nih.govbeilstein-journals.orgbohrium.combohrium.com

Green Chemistry Principles in Aminopyridine Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds like aminopyridines. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of environmentally benign solvents, catalyst- and solvent-free reaction conditions, and the development of one-pot multicomponent reactions. nih.govamazonaws.com

For instance, the synthesis of imidazo[1,2-a]pyridines, a related class of compounds, has been achieved under catalyst- and solvent-free conditions by reacting 2-aminopyridine with α-haloketones. amazonaws.com This approach not only simplifies the reaction procedure but also minimizes waste generation. Similarly, the development of catalytic processes using renewable resources and earth-abundant metals aligns with the goals of green chemistry. tu-darmstadt.dersc.org The application of these principles to the synthesis of this compound and its derivatives is an active area of research, aiming for more sustainable and efficient chemical manufacturing. nih.govrsc.org

Derivatization Strategies for this compound

The presence of two reactive amino groups and a pyridine nitrogen atom in this compound makes it a versatile scaffold for a wide range of derivatization reactions. These modifications are crucial for modulating the compound's physicochemical properties and biological activities.

Formation of Schiff Bases with this compound Analogues

The primary amino groups of this compound and its analogues readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. oauife.edu.ngresearchgate.net This reaction involves the formation of an imine or azomethine group (-C=N-). The resulting Schiff bases are often intensely colored and can exist as a mixture of tautomers. oauife.edu.ng

The synthesis of Schiff bases from 2-aminomethylpyridine and variously substituted salicylaldehydes has been reported, yielding compounds that can act as ligands for metal complexes. oauife.edu.ngresearchgate.netnih.gov The electronic effects of substituents on the aldehyde and the nature of the solvent can influence the intramolecular hydrogen bonding and the tautomeric equilibrium in these Schiff bases. oauife.edu.ng These derivatives are of interest for their potential applications in coordination chemistry and materials science. researchgate.netresearchgate.netnih.gov

Reactant 1Reactant 2Product TypeReference
2-Aminomethyl pyridineSubstituted SalicylaldehydeSchiff Base oauife.edu.ng
2-Aminomethyl pyridine2-Hydroxynaphthalene-1-carbaldehydeSchiff Base Ligand researchgate.netnih.gov
2-Aminopyridineα-HaloketoneImidazo[1,2-a]pyridine (B132010) amazonaws.com

Functionalization of the Amino and Pyridine Nitrogen Centers

The amino groups and the pyridine nitrogen of this compound offer multiple sites for functionalization. acs.org The pyridine nitrogen can be alkylated or participate in cyclization reactions, while the amino groups can be acylated, alkylated, or used as nucleophiles in various coupling reactions. acs.orgthieme-connect.de

For example, the reaction of pyridin-2-amines with appropriate electrophiles can lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. thieme-connect.de The nucleophilic character of the amino groups allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties. acs.org This versatility is crucial for the development of new compounds with specific applications, such as in medicinal chemistry where these derivatives have been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov

Stereoselective Derivatization Approaches

The introduction of chirality is a key aspect of modern drug design and materials science. Stereoselective derivatization of molecules like this compound can lead to the formation of enantiomerically pure compounds with distinct biological activities or material properties. researchgate.netnih.gov

One common approach is the use of chiral derivatizing agents that react with the amino groups to form diastereomeric derivatives, which can then be separated using standard chromatographic techniques. researchgate.net Alternatively, stereoselective synthesis can be achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. mdpi.comunipa.it For instance, stereoselective palladium-catalyzed reactions have been employed for the synthesis of chiral piperidine (B6355638) derivatives from pyridines. mdpi.com The development of stereoselective methods for the derivatization of this compound is essential for exploring its full potential in various scientific fields. nih.gov

By-product Formation and Mitigation Strategies in this compound Synthesis

The synthesis of this compound and its derivatives can be accompanied by the formation of by-products, which can affect the yield and purity of the desired compound. Understanding the sources of these by-products and developing strategies to mitigate their formation is crucial for efficient and scalable synthesis.

In processes involving chlorination, such as the synthesis of 2-chloro-5-aminomethylpyridine from 2-chloro-5-trichloromethylpyridine, hydrogen chloride is a common by-product. google.comgoogleapis.com Its formation can be neutralized by using an excess of the amine reactant or by adding a tertiary amine to the reaction mixture. google.comgoogleapis.com The use of protective groups on the amine function can also prevent the formation of unwanted side products during certain transformations. google.comgoogleapis.com

Advanced Spectroscopic and Structural Characterization of 5 Aminomethyl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Chemical Shift Analysis of Pyridine (B92270) and Aminomethyl Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. In derivatives of 5-(aminomethyl)pyridin-2-amine, the chemical shifts of the pyridine ring protons and the aminomethyl protons provide key structural information.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the substitution pattern on the ring. For instance, in substituted pyridines, the protons at positions α to the nitrogen (C2 and C6) are generally shifted downfield compared to those at the β (C3 and C5) and γ (C4) positions due to the electron-withdrawing nature of the nitrogen atom. aip.orgpw.edu.pl The analysis of coupling constants between adjacent protons further aids in assigning the signals to specific positions on the pyridine ring. aip.org

The aminomethyl protons (-CH₂NH₂) typically appear as a singlet or a multiplet in the upfield region of the spectrum, usually between δ 3.5 and 4.5 ppm. The chemical shift and multiplicity of these protons can be influenced by factors such as the nature of the solvent and the presence of neighboring chiral centers. For example, in some N-substituted piperidine (B6355638) derivatives, the geminal aminomethylene protons can exhibit chemical shift non-equivalence due to the influence of the nitrogen lone pair.

Proton TypeTypical Chemical Shift Range (δ, ppm)Factors Influencing Chemical Shift
Pyridine Ring Protons (α-protons)~8.5 - 9.0Electron-withdrawing effect of nitrogen, ring substituents
Pyridine Ring Protons (β, γ-protons)~7.0 - 8.0Ring substituents, electronic effects
Aminomethyl Protons (-CH₂NH₂)~3.5 - 4.5Solvent, pH, adjacent functional groups

¹³C NMR Spectral Analysis of Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound and its derivatives, the chemical shifts of the carbon atoms in the pyridine ring and the aminomethyl group are diagnostic.

The carbon atoms of the pyridine ring typically resonate in the downfield region of the ¹³C NMR spectrum, generally between δ 120 and 160 ppm. testbook.com The carbon atoms directly bonded to the nitrogen (C2 and C6) are the most deshielded and appear at the lowest field, often around 150 ppm. testbook.com The chemical shifts of the other ring carbons (C3, C4, and C5) are influenced by the position and electronic nature of the substituents. tandfonline.comacs.org For example, the introduction of an amino group at the 2-position generally causes an upfield shift of the C3 and C5 signals.

The carbon of the aminomethyl group (-CH₂NH₂) typically appears in the range of δ 40-50 ppm. The precise chemical shift can be affected by the substituents on the amino group and the pyridine ring.

Carbon TypeTypical Chemical Shift Range (δ, ppm)Factors Influencing Chemical Shift
Pyridine Ring Carbons (C2, C6)~150 - 160Proximity to nitrogen, ring substituents
Pyridine Ring Carbons (C3, C5)~120 - 140Ring substituents, electronic effects
Pyridine Ring Carbon (C4)~135 - 145Ring substituents, electronic effects
Aminomethyl Carbon (-CH₂NH₂)~40 - 50Substituents on nitrogen and pyridine ring

2D NMR Techniques (COSY, HMBC, HSQC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, resolving signal overlap, and confirming structural assignments.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net This is particularly useful for tracing the connectivity of protons around the pyridine ring and confirming the relationship between the aminomethyl protons and any adjacent protons. cdnsciencepub.comipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for unambiguously assigning the ¹³C signals based on the assignments of their attached protons. rsc.orgnih.gov An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduemerypharma.com This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, thereby piecing together the entire molecular framework. For instance, HMBC can show correlations from the aminomethyl protons to the C5 and C6 carbons of the pyridine ring, confirming the attachment point of the aminomethyl group. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including metal complexes. mdpi.com In the context of this compound and its derivatives, ESI-MS is used to determine the accurate molecular weight of the compounds and to study their fragmentation behavior. researchgate.net

The protonated molecule [M+H]⁺ is typically the most abundant ion observed in the positive ion mode ESI-MS spectrum. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can reveal characteristic fragmentation pathways. nih.gov For pyridine derivatives, common fragmentation pathways involve cleavage of the side chains and fragmentation of the pyridine ring itself. researchgate.netrsc.org The study of these fragmentation patterns can provide valuable structural information and help to distinguish between isomers. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's conformation in the solid state.

For this compound and its derivatives, single-crystal X-ray diffraction analysis can reveal:

The precise geometry of the pyridine ring and the aminomethyl group.

The conformation of the molecule, including the torsion angles that define the orientation of the substituents.

The nature and geometry of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. nih.gov

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
[Co(NCS)₂(3-(aminomethyl)pyridine)₂]nMonoclinicP2₁/cOctahedrally coordinated Co(II) linked into layers by 3-(aminomethyl)pyridine (B1677787) ligands. nih.gov
[Cd(NCS)₂(3-AMPy)₂·(3-AMPy)]nMonoclinicP2₁/cCd cations linked by 3-AMPy ligands into layers with channels containing solvate molecules. researchgate.net
[Zn(NCS)₂(3-AMPy)]₂--Discrete dimers formed by two Zn cations linked by pairs of 3-AMPy ligands. researchgate.net
5-amino-2-methylpyridinium hydrogen fumarate--Base-acid-base-acid ring formed through pyridinium-carboxylate and amine-carboxylate hydrogen bonds. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structures of derivatives and salts of aminomethylpyridines are significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the crystal structure of 2-(azaniumylmethyl)pyridinium bis(hydrogen squarate), the squaric acid molecules donate protons to both the pyridine ring and the aminomethyl group of a 2-(aminomethyl)pyridine molecule, resulting in a 1:2 salt. iucr.org The crystal packing is further stabilized by strong O—H⋯O hydrogen bonds between the hydrogen squarate anions, N—H⋯O hydrogen bonds linking the cation to the anions, π–π stacking, and even weak C—O⋯π interactions. iucr.org

Similarly, in two novel organic-inorganic hybrids, (2-aminomethyl)pyridindiumdihalides, the crystal packing is stabilized by a variety of non-covalent interactions, including N–H⋯Br, C–H⋯Br, N–H⋯Cl, O–H⋯Cl, and N–H⋯O hydrogen bonds. rsc.orgrsc.org The presence of these extensive hydrogen-bonding networks dictates the supramolecular architecture of these compounds in the solid state. rsc.org For instance, in a mercury(II) complex containing 2-(aminomethyl)pyridine and bromide, adjacent cationic mercury units are linked by N-H…Br hydrogen bonds to form one-dimensional linear chains. scispace.com These chains then interact with each other and with tetrabromomercurate(II) anions through further N-H…Br and C-H…Br hydrogen bonds, as well as π…π stacking interactions, to build a three-dimensional supramolecular structure. scispace.com

The table below summarizes key intermolecular interactions observed in various aminomethylpyridine derivatives.

Compound NameKey Intermolecular Interactions
2-(azaniumylmethyl)pyridinium bis(hydrogen squarate)O—H⋯O, N—H⋯O, π–π stacking, C—O⋯π
(2-aminomethyl)pyridindiumdihalidesN–H⋯Br, C–H⋯Br, N–H⋯Cl, O–H⋯Cl, N–H⋯O
[Hg(2-AMPy)2Br]2·HgBr4N-H…Br, C-H…Br, π…π stacking
trans-Bis[2-(aminomethyl)pyridine-κ2N,N′]platinum(II)] bis(hexafluoridophosphate)N—H⋯F
2-Amino-5-methylpyridinium 2-carboxyacetateN—H⋯O, C—H⋯O

Conformational Analysis of this compound Derivatives

The conformational flexibility of this compound derivatives is a key aspect of their structural chemistry. The aminomethyl group, being attached to the pyridine ring via a rotatable single bond, allows for different spatial arrangements. This conformational freedom can be influenced by factors such as the nature of substituents, intermolecular interactions in the solid state, and the solvent environment in solution.

In the context of metal complexes, the coordination of the aminomethylpyridine ligand to a metal center can lock the molecule into a specific conformation. For example, in ruthenium(II) complexes with 2-(aminomethyl)pyridine ligands, both cis and trans isomers can be synthesized and have been fully characterized. nsf.gov The trans isomer has been observed to isomerize to the more stable cis form, indicating a dynamic conformational process. nsf.gov

While specific conformational analysis data for this compound itself is not extensively detailed in the provided search results, the studies on related structures underscore the importance of considering rotational isomers and the factors that govern their relative stabilities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum of these molecules is expected to show distinct absorption bands corresponding to the vibrations of the amine (NH2), aminomethyl (CH2NH2), and pyridine ring moieties.

The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. For instance, in 2-amino-5-methylpyridine, the N-H stretching bands are observed around 3444 and 3335 cm⁻¹. researchgate.net The presence of two bands in this region is characteristic of a primary amine. The C-H stretching vibrations of the pyridine ring and the aminomethyl group are generally found in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively.

The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, the C=C and C=N stretching vibrations were observed around 1427 cm⁻¹ and 1559 cm⁻¹, respectively. innovareacademics.in

In derivatives where the amine group is part of a larger functional group, such as an amide, the C=O stretching vibration will be a prominent feature. In novel imidazo[1,2-a]pyridine derivatives containing an amide linkage, a strong band around 1634-1636 cm⁻¹ was assigned to the amide C=O stretch. innovareacademics.in

The table below summarizes characteristic IR absorption bands for functional groups found in aminomethylpyridine derivatives.

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)Reference
Primary Amine (NH₂)N-H Stretch3300-3500 researchgate.net
Methylene (CH₂)C-H Stretch2850-2960 innovareacademics.in
Aromatic C-HC-H Stretch3000-3100 innovareacademics.in
Pyridine RingC=C, C=N Stretch1400-1600 innovareacademics.in
Amide (C=O)C=O Stretch1630-1680 innovareacademics.in

It is important to note that the exact positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of other substituents on the pyridine ring.

UV-Visible Spectroscopy for Electronic Transitions and Complex Characterization

UV-Visible spectroscopy provides valuable insights into the electronic transitions occurring within this compound and its derivatives, as well as for the characterization of their metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectra of pyridine derivatives are generally characterized by π → π* transitions within the aromatic ring. For 2-N-phenylamino-methyl-nitro-pyridine isomers, the electronic spectra show broad absorption contours spanning from 200 to 600 nm. mdpi.com The bands observed in the 250–300 nm and 200–290 nm ranges are attributed to π → π* transitions localized within the pyridine ring, as well as charge-transfer interactions between the nitro-chromophore and the aromatic system. mdpi.com A broad band observed in the 300–500 nm region is assigned to the S₀ → S₁ transition. mdpi.com

In the context of metal complexes, UV-Vis spectroscopy is crucial for characterizing the coordination environment and studying ligand-to-metal or metal-to-ligand charge transfer (LMCT or MLCT) transitions. For ruthenium(II) complexes containing 2-(aminomethyl)pyridine ligands, intense bands are observed at wavelengths below 330 nm and in the range of 353-365 nm. nsf.gov The bands at higher wavelengths are assigned to Ru(II)dπ → π* MLCT transitions. nsf.gov

The chelation of 2-(aminomethyl)pyridine derivatives to metal ions can lead to significant changes in their UV-Vis spectra, a phenomenon utilized in the design of chemosensors. For example, chemosensors based on 2-methyl-1,4-naphthoquinone linked to 2-(aminomethyl)pyridine exhibit a dramatic color change and a large red shift (168 nm) in their absorption maximum upon binding to Cu²⁺ ions. nycu.edu.tw This is attributed to the deprotonation of the secondary amine upon complexation, which alters the electronic structure of the chromophore. nycu.edu.tw

The table below presents UV-Visible absorption data for selected aminomethylpyridine derivatives and their complexes.

Compound/ComplexSolventλmax (nm)AssignmentReference
2-N-phenylamino-3-nitro-4-methylpyridineSolid State (Reflectance)~250-300π → π* and Charge Transfer mdpi.com
2-N-phenylamino-3-nitro-4-methylpyridineSolid State (Reflectance)~300-500S₀ → S₁ mdpi.com
cis-RuCl₂(dppb)(ampy-L)CH₂Cl₂< 330Ligand-based nsf.gov
cis-RuCl₂(dppb)(ampy-L)CH₂Cl₂353-365Ru(II)dπ → π* (MLCT) nsf.gov
Chemosensor 1 + Cu²⁺Methanol-Water634Deprotonated Complex nycu.edu.tw

These spectroscopic investigations are fundamental to understanding the electronic properties and potential applications of this compound and its derivatives in various fields, including materials science and sensor technology.

Biological Activity and Mechanistic Investigations of 5 Aminomethyl Pyridin 2 Amine Analogues

Anticancer Activity of Related Pyridine (B92270) and Imidazolidinone Derivatives

Pyridine derivatives, including complex structures like imidazo[1,2-a]pyridines and other fused heterocycles, have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. ijsat.orgresearchgate.net Their anticancer potential stems from their ability to interact with and modulate critical molecular pathways involved in cancer progression. ijsat.org

The antiproliferative activity of pyridine and its analogues has been extensively evaluated against numerous human cancer cell lines. Studies have shown that the presence and position of specific functional groups on the pyridine ring, such as -OMe, -OH, -C=O, and -NH2, can enhance cytotoxic activity. nih.govmdpi.com Conversely, the addition of halogen atoms or bulky groups tends to decrease this activity. nih.govmdpi.com

For instance, certain dehydroabietylamine (B24195) pyridine derivatives have shown high antiproliferative activity against liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines, with IC₅₀ values as low as 0.52 µM and 0.49 µM for HepG2 and MCF-7, respectively. portlandpress.com Similarly, novel imidazo[1,2-a]pyridine (B132010) hybrids have demonstrated potent cytotoxicity, with some compounds exhibiting lower IC₅₀ values against lung (A549) and liver (HepG2) cancer cells than the standard drug Cisplatin. chemmethod.com Other studies on imidazopyridine derivatives have reported IC₅₀ values of 22.6 µM against MCF-7 and 13.4 µM against colon cancer (HT-29) cells. nih.gov The encapsulation of novel pyridine derivatives into lipid-based nanocapsules has also been shown to significantly enhance their cytotoxicity against MCF-7 and A549 cell lines. mdpi.com

The anticancer effects of pyridine analogues are exerted through various mechanisms that disrupt cancer cell proliferation and survival. ijsat.org A primary mechanism is the induction of apoptosis, or programmed cell death. For example, specific imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in melanoma cells, a process partially mediated by the tumor suppressor protein p53. researchgate.net These compounds were found to increase the levels of other apoptosis-associated proteins like active caspase-9. researchgate.net

Another key mechanism is cell cycle arrest. One highly potent imidazopyridine derivative, compound 7d, was observed to cause an increase in the number of MCF-7 breast cancer cells in the G0/G1 phase of the cell cycle, effectively halting their progression towards division. nih.gov Pyridine derivatives have also been implicated in interfering with DNA replication and inhibiting tumor growth through the disruption of cell cycle progression. ijsat.orgresearchgate.net

Pyridine derivatives can function as potent inhibitors of various enzymes that are critical for cancer cell growth and survival. ijpsonline.comscispace.com Mechanistic studies have identified their role in inhibiting key enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), histone deacetylases (HDACs), and human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. ijsat.orgijsat.org

Certain pyridine-based compounds have been reported as effective inhibitors of mHDAC1. arabjchem.org Sulfonamide-containing benzimidazole-pyridine derivatives have shown intriguing inhibitory activity against CA IX and CA XII, with inhibitory constant (Ki) values in the nanomolar range. ijpsonline.com Other targets for pyridine derivatives include tubulin polymerization, topoisomerase enzymes, and various kinases, all of which are crucial for cancer progression. ijpsonline.comscispace.com For example, some imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of the p110a enzyme. nih.gov

Antimicrobial Properties of 5-(Aminomethyl)pyridin-2-amine Analogues

Analogues of this compound and related pyridine compounds exhibit a broad spectrum of antimicrobial activity, making them promising candidates for combating bacterial and fungal infections. nih.govmdpi.com Their efficacy is often enhanced when the pyridine nucleus is combined with other heterocyclic structures. mdpi.com

Pyridine derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacterial strains. researchgate.net A variety of these compounds have been tested against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.netscirp.orgajol.info

For example, a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines showed significant antibacterial activity, with some compounds proving more effective than conventional antibiotics against certain strains. researchgate.net In another study, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were screened, with compounds 4a and 4b showing the most activity against S. aureus, B. subtilis, and E. coli. scirp.org The antibacterial activity of some 5-substituted β-aminoketones, which are related structures, was also evaluated, with several compounds showing the highest activity against E. coli. mdpi.com Pyridine thiosemicarbazone derivatives have also shown high growth inhibition against Acinetobacter baumannii. nih.gov

In addition to their antibacterial properties, many pyridine derivatives display significant antifungal activity. scirp.org They have been tested against various fungal pathogens, including Candida albicans and Aspergillus niger. researchgate.netajol.infomdpi.com

Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have been shown to be active against several fungal strains, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 62.5 µg/mL. mdpi.com Specifically, compounds with a phenyl group were the most active against strains like C. albicans. mdpi.com Another study found that a pyridine carbonitrile derivative (compound 3b) had activity equivalent to the standard antifungal drug miconazole (B906) against C. albicans. ajol.info Furthermore, quaternized chitosan (B1678972) derivatives incorporating a pyridine ring exhibited enhanced antifungal activity against pathogens like Fusarium oxysporum, with the position of the nitrogen atom on the pyridine ring influencing the strength of the activity. mdpi.com

Enzyme Inhibition Studies

Analogues of this compound have been the subject of numerous studies to investigate their potential as enzyme inhibitors across various therapeutic areas. Research has focused on their ability to selectively target enzymes implicated in diabetes, cancer, and other conditions.

Dipeptidyl Peptidase IV (DPP-4) Inhibition for Diabetes Treatment

Dipeptidyl peptidase IV (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.gov These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. nih.gov By inhibiting DPP-4, the levels of active incretins are increased, making DPP-4 inhibitors a key therapeutic strategy for managing type 2 diabetes. nih.govijpbs.com A series of novel aminomethyl-pyridines have been designed and synthesized as potential DPP-4 inhibitors. nih.govresearchgate.net

The development of this compound analogues as DPP-4 inhibitors has led to clear structure-activity relationships (SAR). nih.gov The substitution pattern on the pyridine ring is a critical determinant of inhibitory potency. nih.gov

Key findings from SAR studies include:

Position of the Aminomethyl Group : The location of the aminomethyl group on the pyridine ring is crucial for activity. nih.govnih.gov Analogues with the aminomethyl moiety at the β-position relative to the ring nitrogen (as in 5-aminomethyl-pyridines) demonstrate significantly higher inhibitory activity compared to those with the group at the α-position. nih.govnih.gov

Amide Group Position : The distance and relative position between the primary amino group and the amide functionality are important. nih.gov Moving the amide group from the α-position (as in 5-aminomethyl-pyridines) to the β-position (as in 3-aminomethyl-pyridines) results in a loss of inhibitory activity. nih.gov

Amide Group Size : Increasing the steric bulk of the amide group can negatively impact potency. For instance, a pyridine analogue with a bulkier pyrrolidine (B122466) ring showed lower potency. nih.gov

Aryl Substitution : The nature and substitution pattern of an aryl group attached to the pyridine ring also play a key role in enhancing potency. nih.gov

Optimization based on these SAR principles has resulted in the identification of compounds with IC₅₀ values in the nanomolar range, comparable to established drugs like Vildagliptin and Sitagliptin. nih.gov For example, 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide was identified as a highly potent inhibitor with an IC₅₀ value of 10 nM. nih.govijpbs.comresearchgate.net Kinetic studies of potent analogues revealed a competitive and reversible type of inhibition. nih.gov

A critical aspect of developing DPP-4 inhibitors is ensuring high selectivity over other closely related peptidases, such as dipeptidyl peptidase-8 (DPP-8) and DPP-9, to minimize potential off-target effects. nih.govnih.gov The this compound analogues have demonstrated excellent selectivity profiles. nih.gov

Several optimized compounds have shown high selectivity for DPP-4 over DPP-8, with selectivity ratios reaching up to 6600-fold. nih.gov For instance, the compound 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, which has a DPP-4 IC₅₀ of 10 nM, exhibits an IC₅₀ of 6600 nM against DPP-8. nih.govijpbs.comresearchgate.net Another analogue, a secondary amide, was also highly selective, while a compound with a bulkier pyrrolidine ring showed lower selectivity in addition to reduced potency. nih.gov This high degree of selectivity underscores the potential of this scaffold for developing safe and effective diabetes treatments. nih.govd-nb.info

Inhibitory Activity and Selectivity of this compound Analogues against DPP-4 and DPP-8. nih.gov
CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide106600660
Secondary amide analogue (4e-2)11>2500>227
Pyrrolidine-containing analogue (4e-4)44>2500>57

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is an enzyme essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govresearchgate.net This makes it a target for anticancer drugs. researchgate.net Certain aminopyridine derivatives, specifically α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, have been investigated as RNR inhibitors. nih.gov

Studies have shown that compounds like 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine or 3-AP) and 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone (5-AP) inhibit RNR activity. nih.gov The iron(II) complex of these compounds is the redox-active form responsible for quenching a critical tyrosyl radical in the RNR active site, thereby inactivating the enzyme. researchgate.net

In comparative studies, 3-AP was found to be one of the most active compounds in inhibiting both cell growth and RNR activity, while the 5-amino isomer (5-AP) was slightly less active. nih.gov These compounds were shown to inhibit the incorporation of cytidine (B196190) into DNA by markedly decreasing the formation of deoxyribonucleotides. nih.gov

Allosteric Kinase Inhibition (e.g., AKT inhibitors)

The AKT kinase family is a central node in signaling pathways that regulate cell proliferation, survival, and metabolism, and its aberrant activation is common in human cancers. researchgate.net Analogues of aminopyridines have been developed as allosteric inhibitors of AKT, which bind to a site distinct from the ATP-binding pocket. researchgate.net

Research led to the discovery of ARQ 092 (3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine), an orally bioavailable and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). researchgate.net The chemical series, based on a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold, was optimized for potent AKT inhibition. researchgate.net A co-crystal structure of the inhibitor bound to AKT1 confirmed its allosteric mode of inhibition. researchgate.net The aminocyclobutyl group was a key feature for improving activity, and the importance of the free amino group was confirmed by the observation that its acetylation led to a significant loss of potency. researchgate.net

Another study on allosteric inhibitors targeting Heat Shock Protein 70 (Hsp70) found that incorporating a 2-aminomethyl group into a pyridine-based scaffold resulted in favorable interactions within an allosteric pocket, leading to an increase in potency. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to treat hyperpigmentation disorders. A novel set of kojic acid derivatives conjugated with aminopyridine has been synthesized and evaluated for tyrosinase inhibitory potential. rsc.org

Compared to kojic acid, a well-known tyrosinase inhibitor, these aminopyridine-conjugated derivatives each displayed distinct inhibitory potencies. rsc.org Kinetic analysis of the most active compound from this series revealed an uncompetitive mode of inhibition, indicating that the inhibitor binds to the enzyme-substrate complex. rsc.org

Human Carbonic Anhydrase (hCA) and Xanthine (B1682287) Oxidase (XO) Inhibition

Analogues of aminopyridine have been investigated for their ability to inhibit human carbonic anhydrases (hCA) and xanthine oxidase (XO), enzymes implicated in various pathological conditions.

Palladium(II)-N-heterocyclic carbene (NHC) complexes bearing a 2-aminopyridine (B139424) ligand have demonstrated potent inhibitory activity against cytosolic hCA isoforms I and II, as well as XO. researchgate.netuludag.edu.tr The inhibitory concentrations (IC₅₀) for these complexes were found to be in the micromolar range, indicating significant potential for enzyme inhibition. researchgate.netuludag.edu.tr Specifically, the IC₅₀ values for hCA I and hCA II ranged from 0.325 to 0.707 µM and 0.238 to 0.636 µM, respectively. researchgate.netuludag.edu.tr For xanthine oxidase, the IC₅₀ values were in the range of 0.576 to 1.693 µM. researchgate.netuludag.edu.tr

Furthermore, a series of pyridine salts were synthesized and evaluated for their xanthine oxidase inhibitory properties. These compounds exhibited strong inhibition, with IC₅₀ values ranging from 0.394 to 0.623 µM, which were more potent than the standard drug allopurinol (B61711) (IC₅₀ = 1.364 µM). lookchem.com

In another study, benzimidazolium salts were tested against xanthine oxidase, with IC₅₀ values determined to be in the range of 0.218 to 1.927 µM. researchgate.net These findings highlight the potential of pyridine-containing scaffolds in the design of novel and effective inhibitors of these clinically relevant enzymes. researchgate.netuludag.edu.trlookchem.comresearchgate.net

Table 1: Inhibitory Activity of Aminopyridine Analogues against hCA and XO

Compound ClassTarget EnzymeIC₅₀ Range (µM)Reference
(NHC)PdBr₂(2-aminopyridine) complexeshCA I0.325 - 0.707 researchgate.netuludag.edu.tr
(NHC)PdBr₂(2-aminopyridine) complexeshCA II0.238 - 0.636 researchgate.netuludag.edu.tr
(NHC)PdBr₂(2-aminopyridine) complexesXanthine Oxidase0.576 - 1.693 researchgate.netuludag.edu.tr
Pyridine saltsXanthine Oxidase0.394 - 0.623 lookchem.com
Benzimidazolium saltsXanthine Oxidase0.218 - 1.927 researchgate.net

α-Glucosidase Enzyme Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of aminopyridine derivatives as α-glucosidase inhibitors.

A series of N-substituted 1-aminomethyl-β-D-glucopyranoside derivatives were synthesized and showed a wide range of α-glucosidase inhibitory activity, with IC₅₀ values from 2.3 µM to 2.0 mM. nih.gov Notably, compounds 19a (IC₅₀ = 2.3 µM) and 19b (IC₅₀ = 5.6 µM) were identified as highly potent inhibitors of yeast α-glucosidase. nih.gov Kinetic analysis revealed that some of these compounds act as competitive inhibitors, suggesting they mimic the natural substrate in the enzyme's active site. nih.gov

In another study, benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net All fourteen new derivatives were more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM), with IC₅₀ values ranging from 64.0 to 661.4 µM. researchgate.net The most potent compound, 14b , was found to be an uncompetitive inhibitor. researchgate.net

Furthermore, a study on the leaf extracts of Senna alata showed that the hexane (B92381) extract exhibited the highest inhibitory effect on α-glucosidase with an IC₅₀ value of 0.85 mg/mL. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Aminopyridine Analogues

Compound/ExtractIC₅₀ ValueEnzyme SourceReference
Compound 19a2.3 µMYeast nih.gov
Compound 19b5.6 µMYeast nih.gov
Benzo[d]imidazole-amide hybrids (14a-n)64.0 - 661.4 µM- researchgate.net
Senna alata hexane extract0.85 mg/mL- researchgate.net

Anti-inflammatory and Antioxidant Activities

In Vitro Antioxidant Assays (e.g., DPPH, β-carotene discoloration)

The antioxidant potential of aminopyridine analogues has been evaluated using various in vitro assays. A study on caffeic acid analogues, synthesized using 6-(aminomethyl)pyridin-2-amine, demonstrated significant free radical-scavenging activity. mdpi.com In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, one of the synthesized compounds, 5a , showed strong antioxidant activity. mdpi.com

In a separate study, a series of 1,4-dihydropyridine (B1200194) derivatives were evaluated for their antioxidant properties using both DPPH and β-carotene/linoleic acid assays. gavinpublishers.com While the DPPH assay showed low activity for most compounds, the β-carotene/linoleic acid assay revealed that compounds with electron-donating groups on the aromatic ring exhibited higher relative antioxidant activity (RAA) compared to L-ascorbic acid. gavinpublishers.com Specifically, compounds 6a , 6c , and 6d showed RAA values of 71%, 80%, and 78% respectively, compared to 49% for L-ascorbic acid. gavinpublishers.com

Table 3: Antioxidant Activity of Aminopyridine Analogues

Compound/DerivativeAssayResultReference
Caffeic acid analogue (5a)DPPHStrong activity mdpi.com
1,4-Dihydropyridine (6a)β-carotene/linoleic acidRAA = 71% gavinpublishers.com
1,4-Dihydropyridine (6c)β-carotene/linoleic acidRAA = 80% gavinpublishers.com
1,4-Dihydropyridine (6d)β-carotene/linoleic acidRAA = 78% gavinpublishers.com

Inhibition of 5-Lipoxygenase (5-LOX) Activity

The 5-lipoxygenase (5-LOX) enzyme is a key player in the inflammatory cascade, and its inhibition is a target for anti-inflammatory drug development. A novel mononuclear copper complex, Cu-4AP-Br, derived from 4-aminopyridine, has shown remarkable anti-inflammatory activity by inhibiting 5-LOX. rsc.org At a concentration of 100 µg/mL, the Cu-complex exhibited a high percentage of inhibition (IP = 54.2 ± 2.08%). rsc.org This suggests that metal complexes of aminopyridines could be promising leads for the development of new anti-inflammatory agents targeting the 5-LOX pathway. rsc.org

Interaction with Biological Macromolecules

DNA Interaction Studies (e.g., Inhibition of Ethidium (B1194527) Bromide Binding)

The interaction of small molecules with DNA is a critical aspect of their biological activity, particularly for potential anticancer agents. The ability of a platinum(II) complex containing a (C-(6-aminomethyl-pyridin-2-yl)methylamine) ligand to interact with DNA has been demonstrated through the inhibition of ethidium bromide (EB) binding. nih.gov Ethidium bromide is a fluorescent dye that intercalates into DNA, and its displacement by another molecule indicates a competitive binding interaction, often through intercalation. nih.govheraldopenaccess.usmdpi.com The platinum complex showed a strong interaction with DNA, suggesting that it disrupts the DNA structure through a combination of coordinate covalent bonding and hydrogen bonding, rather than simple intercalation. nih.gov

Studies on other polyamine conjugates have also utilized the ethidium bromide displacement assay to quantify DNA binding affinity. mdpi.com The concentration of a compound required to reduce the fluorescence of the EB/DNA complex by 50% (C₅₀) is used to calculate the apparent binding constant (Kapp), providing a measure of the strength of the interaction. mdpi.com These studies underscore the utility of the ethidium bromide displacement assay in characterizing the DNA binding properties of novel compounds, including those derived from aminopyridine scaffolds.

Nucleoside Complexation and its Biological Implications

The interaction of this compound analogues with nucleosides represents a significant area of investigation, particularly in the context of developing new therapeutic agents that target nucleic acids. The ability of these compounds to form complexes with the fundamental building blocks of DNA and RNA can lead to the disruption of DNA structure and function, a mechanism with profound biological implications, including potential anticancer activity.

Research into a monocationic platinum(II) complex incorporating a ligand structurally similar to this compound, namely (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II), has provided valuable insights into these interactions. westminster.ac.uk Studies utilizing 1H NMR and LC-ESI-MS have demonstrated that this platinum complex can form adducts with various nucleosides. westminster.ac.uk

The formation of these complexes is pH-dependent, highlighting the role of the specific chemical environment in mediating the interaction. At a pH of 6, the platinum complex was observed to bind to adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (C). In a more basic environment, at pH 9, complexation occurred with thymidine (B127349) (T) and uridine (B1682114) (U). westminster.ac.uk This differential binding suggests that the protonation state of both the ligand and the nucleosides influences the formation of the metal complex.

The biological significance of this nucleoside complexation is linked to the potential for these molecules to interfere with DNA replication and transcription. The platinum complex was shown to have a strong interaction with DNA, which was demonstrated by its ability to inhibit the binding of the intercalator ethidium bromide. westminster.ac.uk This suggests that the complex disrupts the normal structure of DNA. The proposed mechanism involves not only simple intercalation but also coordinate covalent bonding and hydrogen bonding, leading to a more complex and potentially more disruptive interaction with the DNA molecule. westminster.ac.uk

The cytotoxic effects observed for this and related complexes are thought to be a direct consequence of this DNA interaction. By forming adducts with nucleosides within the DNA strand, these compounds can create distortions that interfere with the cellular machinery responsible for DNA repair and replication, ultimately leading to cell death. This mechanism is a cornerstone of the activity of many platinum-based anticancer drugs.

The detailed findings from the interaction studies are summarized in the table below:

NucleosideComplex Formation with (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II)pH for Interaction
Adenosine (A)Yes6
Guanosine (G)Yes6
Cytidine (C)Yes6
Thymidine (T)Yes9
Uridine (U)Yes9

Table 1: Nucleoside Complexation with a Platinum(II) Analogue westminster.ac.uk

These findings underscore the potential of this compound analogues and their metal complexes as scaffolds for the design of new therapeutic agents that target nucleoside and nucleic acid interactions. Further mechanistic investigations into the precise nature of these complexes and their effects on cellular processes are crucial for the development of more effective and selective drugs.

Coordination Chemistry and Catalytic Applications of 5 Aminomethyl Pyridin 2 Amine Ligands

Design and Synthesis of Metal Complexes with 5-(Aminomethyl)pyridin-2-amine

The synthesis of metal complexes involving this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Platinum(II) complexes continue to be at the forefront of anticancer drug design, with their primary biological target being DNA. The interaction of these complexes with nucleosides, the building blocks of DNA, is of fundamental importance in understanding their mechanism of action. While direct studies on this compound platinum(II) complexes are not extensively documented, research on the closely related isomeric ligand, (C-(6-aminomethyl-pyridin-2-yl)methylamine), provides significant insights.

A monocationic platinum(II) complex, [Pt(C-(6-aminomethylpyridin-2-yl)methylamine)Cl]⁺, has been shown to interact with various nucleosides. Studies using ¹H NMR and LC-ESI-MS have demonstrated that this complex forms adducts with adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) at a pH of 6, and with thymidine (B127349) (T) and uridine (B1682114) (U) at a pH of 9. The structural characteristics of these complexes suggest that they can disrupt DNA structure through both coordinate covalent bonding and hydrogen bonding, rather than through simple intercalation. This dual mode of interaction is a key feature in the design of new platinum-based anticancer agents. mdpi.com The synthesis of such complexes generally involves the reaction of a platinum(II) precursor, like K₂PtCl₄, with the aminopyridine ligand. nih.gov

The general synthetic approach for these types of complexes involves the initial coordination of the pyridine-based ligand to the Pt(II) center, followed by the introduction of other ancillary ligands if required. mdpi.com The resulting complexes can be characterized by various spectroscopic techniques, including NMR, IR, and X-ray crystallography, to elucidate their structure and bonding. nih.govnih.gov The interaction with DNA can then be studied using techniques such as fluorescence spectroscopy, viscosity measurements, and gel electrophoresis. nih.gov

Table 1: Interaction of [Pt(C-(6-aminomethylpyridin-2-yl)methylamine)Cl]⁺ with Nucleosides
NucleosidepH for InteractionObserved Interaction
Adenosine (A)6Formation of Platinum(II) complex
Guanosine (G)6Formation of Platinum(II) complex
Cytidine (C)6Formation of Platinum(II) complex
Thymidine (T)9Formation of Platinum(II) complex
Uridine (U)9Formation of Platinum(II) complex

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are highly versatile in coordination chemistry due to their facile synthesis and structural variety. nih.govnih.gov The imine or azomethine group (C=N) in the Schiff base provides a key coordination site for metal ions.

The synthesis of Schiff bases from this compound would involve the reaction of its primary aminomethyl group with a suitable carbonyl compound, such as salicylaldehyde or a substituted derivative. These Schiff base ligands can then be reacted with a copper(II) salt, like copper(II) acetate (B1210297) or copper(II) chloride, in a suitable solvent such as methanol or ethanol to yield the corresponding copper(II) complexes. nih.govbendola.com The reaction is often carried out at ambient or slightly elevated temperatures with stirring. nih.govbendola.com The resulting complexes can be characterized by elemental analysis, FT-IR, UV-visible spectroscopy, and in some cases, single-crystal X-ray diffraction to determine their molecular structure. nih.gov

In many instances, copper(II) Schiff base complexes adopt a square planar or distorted square planar geometry around the central metal ion. nih.gov The Schiff base ligand typically coordinates to the copper(II) ion through the imine nitrogen and a deprotonated phenolic oxygen atom, forming stable chelate rings. bendola.com

Table 2: General Synthesis of Copper(II) Schiff Base Complexes
StepReactantsConditionsProduct
1. Schiff Base FormationThis compound + Aldehyde/KetoneMethanol/Ethanol, StirringSchiff Base Ligand
2. ComplexationSchiff Base Ligand + Copper(II) SaltMethanol/Ethanol, StirringCopper(II) Schiff Base Complex

Ruthenium(II) complexes are highly effective catalysts for a variety of organic transformations, including transfer hydrogenation. The coordination of N-donor ligands, such as those derived from aminopyridines, to the ruthenium center plays a crucial role in the catalytic activity. While specific research on this compound as a ligand in Ru(II) transfer hydrogenation catalysts is limited, extensive work has been done on the isomeric 2-(aminomethyl)pyridine (ampy) ligand, which provides a strong basis for understanding the potential of the target compound. acs.orgnih.govnih.govfrontiersin.org

The synthesis of these ruthenium(II) complexes typically involves the reaction of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂ or RuCl₂(PPh₃)₃, with the aminomethylpyridine ligand. magritek.com This reaction often leads to the displacement of one or more existing ligands to accommodate the new bidentate aminomethylpyridine ligand. The resulting complexes often adopt a "piano-stool" geometry, with the ruthenium atom coordinated to the arene ligand, the aminomethylpyridine, and one or more other ligands, such as chlorides or phosphines. magritek.com

The aminomethylpyridine ligand chelates to the ruthenium center through the pyridine (B92270) nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered ring. This chelation is a key factor in the stability and catalytic performance of these complexes.

Catalytic Activity of this compound Complexes

The metal complexes of this compound are expected to exhibit significant catalytic activity in various organic reactions, drawing parallels from the well-studied catalytic applications of complexes with related aminopyridine ligands.

Ruthenium(II) complexes containing aminomethylpyridine ligands have been shown to be highly active catalysts for the transfer hydrogenation of ketones to the corresponding alcohols. acs.orgnih.govnih.gov This reaction typically utilizes a hydrogen donor, such as 2-propanol, and is often carried out in the presence of a base, like sodium hydroxide or potassium tert-butoxide. acs.orgmagritek.com

Complexes of the type cis-RuCl₂(PP)(ampy) (where PP is a diphosphine ligand and ampy is 2-(aminomethyl)pyridine) have demonstrated the ability to quantitatively reduce a wide range of ketones, including dialkyl, diaryl, and alkyl-aryl ketones. acs.org These reactions can achieve remarkably high turnover frequencies (TOFs), in some cases up to 400,000 h⁻¹ at 50% conversion. acs.org The use of chiral diphosphine ligands can also lead to highly enantioselective reductions of prochiral ketones. acs.org

The proposed mechanism for this catalytic cycle often involves the formation of a ruthenium hydride species, which is the active hydrogen transfer agent. The amine group of the aminomethylpyridine ligand is thought to participate in the catalytic cycle through a metal-ligand cooperative mechanism.

Table 3: Representative Catalytic Activity of Ru(II)-ampy Complexes in Transfer Hydrogenation of Ketones
Ketone SubstrateCatalyst Loading (mol%)Conversion (%)TOF (h⁻¹)Reference
Acetophenone0.05>98up to 63,000 nih.gov
Various Ketones0.05Quantitativeup to 400,000 acs.org

The conversion of biomass-derived platform molecules into valuable chemicals is a key area of green chemistry. Reductive amination is a powerful tool for the synthesis of amines from biomass-derived aldehydes and ketones. acs.orgtechscience.com For instance, the reductive amination of 5-hydroxymethylfurfural (HMF), a key biomass-derived intermediate, can lead to the production of 2,5-bis(aminomethyl)furan (BAMF), a precursor for polymers and pharmaceuticals. techscience.comresearchgate.net

While specific applications of this compound complexes in this field are not yet reported, the principles of catalyst design for reductive amination suggest their potential utility. Catalysts for this transformation are often based on transition metals such as ruthenium, nickel, and cobalt, which are known to coordinate with N-donor ligands. acs.orgresearchgate.net The reaction typically involves the condensation of the carbonyl compound with an amine source (like ammonia) to form an imine, which is then hydrogenated.

The electrochemical approach to reductive amination is also gaining attention as an environmentally benign method, using water as the hydrogen source. rsc.org Metal electrodes or metal complexes that can catalyze this electrochemical process are of significant interest. The ability of this compound to form stable complexes with a range of transition metals makes it a promising candidate for the development of new catalysts for the reductive amination of biomass-derived feedstocks.

Supramolecular Chemistry and Ligand Design

The principles of supramolecular chemistry and ligand design are central to the development of new functional materials and sensors. In this context, derivatives of pyridin-2-amine, particularly bis(pyridin-2-yl)amine and its analogues, have emerged as versatile building blocks due to their unique structural and coordination properties.

Bis(pyridin-2-yl)amine Derivatives as Flexible Bidentate N,N-Ligands

Bis(pyridin-2-yl)amine (also known as di-(2-picolyl)amine) and its derivatives are well-established as flexible bidentate N,N-ligands in coordination chemistry. bldpharm.comnih.gov The flexibility of these ligands arises from the methylene bridge connecting the two pyridine rings, which allows them to adopt various conformations to accommodate the geometric preferences of different metal ions. This conformational adaptability enables the formation of a wide range of coordination complexes with diverse structures and properties.

These ligands coordinate to metal centers through the nitrogen atoms of the two pyridine rings, forming stable chelate rings. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the presence of substituents on the pyridine rings, and the reaction conditions. For example, N,N-bis(pyridin-2-ylmethyl)acetamide has been shown to react with various transition metal salts to produce metal complexes with different coordination geometries. researchgate.net

The versatility of bis(pyridin-2-yl)amine derivatives is further demonstrated by their ability to form both mononuclear and polynuclear complexes. In some cases, they can act as bridging ligands, connecting two or more metal centers to form extended structures like coordination polymers. For instance, flexible bis-pyridyl-bis-amide ligands have been used to construct multifunctional Cu(II) metal-organic coordination polymers with 2D layer and 3D framework structures. rsc.org In these structures, the ligands can adopt different bridging modes, influencing the dimensionality and topology of the final assembly. rsc.org

The coordination of these ligands is not always straightforward. For example, N,N-Bis(3,5-dimethyl-2-picolyl)methanesulfonamide, a di-2-picolylamine derivative, coordinates as a bidentate ligand to form an unusual eight-membered chelate ring in a square-planar Pt(II) complex. researchgate.net This highlights how modifications to the ligand backbone can lead to novel coordination behavior.

Theoretical and Computational Studies on 5 Aminomethyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

While specific peer-reviewed Density Functional Theory (DFT) calculations for 5-(Aminomethyl)pyridin-2-amine are not extensively detailed in the public literature, DFT is a fundamental method in computational chemistry used to investigate the electronic structure of molecules. wikipedia.orgkallipos.gr This quantum mechanical modeling approach allows for the calculation of various molecular properties that are crucial for understanding the reactivity and interactions of a compound.

For substituted pyridines, DFT calculations, often using functionals like B3LYP with a 6-311G+(d,p) basis set, are employed to determine optimized molecular geometries, including bond lengths and angles. researchgate.net Key electronic properties derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting a molecule's reactivity, polarizability, and ability to participate in charge-transfer interactions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites, which are critical for predicting non-covalent interactions with receptor binding sites.

These theoretical parameters are instrumental in building a foundational understanding of a molecule's behavior before proceeding to more complex simulations like molecular docking or QSAR modeling.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. While docking studies specifically for this compound are not widely published, research on structurally similar 5-aminomethyl-pyridines has highlighted the critical role of the aminomethyl group in ligand-receptor interactions.

A significant study on a series of 5-aminomethyl-4-aryl-pyridines as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes, demonstrated the importance of this scaffold. nih.gov The primary amino group of the aminomethyl moiety was found to be essential for forming key hydrogen bonds with amino acid residues within the DPP-4 active site. nih.gov The substitution pattern on the pyridine (B92270) ring was also crucial, with the aminomethyl group in the β-position (position 5) relative to the ring nitrogen showing significantly higher inhibitory activity compared to regioisomers with the group in the α-position. nih.gov

Similarly, molecular docking simulations of other aminopyridine derivatives have been used to elucidate their binding mechanisms against various targets, including Janus kinase 2 (JAK2) and bacterial proteins. tandfonline.commdpi.com These studies consistently show that the aminopyridine core acts as a scaffold for hydrogen bonding and π-π stacking interactions within receptor active sites.

Table 1: Interaction Data for Aminomethyl-Pyridine Analogues with DPP-4

Compound Class Key Structural Feature Interaction Type Finding
5-Aminomethyl-pyridines Aminomethyl group at β-position Hydrogen Bonding Essential for high inhibitory activity
α-Aminomethyl-pyridines Aminomethyl group at α-position Hydrogen Bonding Significantly lower or no inhibitory activity

This interactive table is based on structure-activity relationship findings for DPP-4 inhibitors, highlighting the importance of the 5-aminomethyl group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com This allows for the prediction of the activity of new, unsynthesized molecules.

For aminopyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. For instance, credible 3D-QSAR models were created for 2-aminopyridine (B139424) derivatives as JAK2 inhibitors, which were then used to predict the bioactivities of new potential inhibitors. tandfonline.comrsc.org These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity, thereby guiding the design of more potent compounds. tandfonline.com

A study on 5-aminomethyl-pyridines as DPP-4 inhibitors underscored the critical structure-activity relationships. nih.gov The research demonstrated that the position of the aminomethyl group is a key determinant of inhibitory potency. Compounds with the aminomethyl moiety at the 5-position exhibited IC₅₀ values significantly lower than their regioisomers, a finding that is fundamental for any QSAR model of this class of compounds. nih.gov The development of a robust QSAR model for such derivatives would typically involve calculating molecular descriptors (e.g., electronic, steric, lipophilic parameters) and correlating them with inhibitory activity using statistical methods like multiple linear regression. chemrevlett.comresearchgate.net

Table 2: Structure-Activity Relationship for Aminomethyl-Pyridine Regioisomers as DPP-4 Inhibitors

Compound Series Aminomethyl Position Amide Position DPP-4 Inhibitory Activity (IC₅₀)
Series 4 5- (β-position) 3- (α-position) < 50 µM
Series 5 2- (α-position) 3- (α-position) > 50 µM

This interactive table is based on data for aminomethyl-pyridine analogues, showing the impact of substituent positioning on biological activity. nih.gov

Kinetic and Mechanistic Studies through Computational Methods

Computational methods, particularly DFT, are powerful tools for investigating reaction mechanisms and kinetics. wikipedia.org These studies involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. This information helps to elucidate reaction pathways and predict reaction rates. acs.org

Currently, there is a lack of published computational studies focusing specifically on the reaction kinetics and mechanisms of this compound in the reviewed literature. Such studies could, for example, investigate the mechanisms of its synthesis, metabolic degradation, or its interaction and covalent modification of a biological target. Theoretical investigations could clarify whether a reaction proceeds through a concerted mechanism or a multi-step pathway, providing insights that are often difficult to obtain through experimental means alone.

Applications of 5 Aminomethyl Pyridin 2 Amine in Various Fields

Pharmaceutical and Medicinal Chemistry

The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the active pharmaceutical ingredients of various drugs. researchgate.net Derivatives of aminopyridine are noted for their ability to interact with a wide array of biological targets, including enzymes and receptors, leading to significant pharmacological and biological effects. rsc.org

Intermediates in Drug Discovery and Development

5-(Aminomethyl)pyridin-2-amine and its close analogs are primarily utilized as key intermediates in the synthesis of more complex pharmaceutical compounds. chemicalregister.com The reactivity of its amino groups allows it to serve as a foundational piece in constructing larger, biologically active molecules. For instance, related compounds like 2-amino-5-trifluoromethyl pyridine (B92270) are critical starting materials in the multi-step synthesis of novel drugs, particularly in the development of anti-cancer therapies where its structure can be tailored to interact specifically with biological targets in cancer cells. pipzine-chem.com The general class of aminopyridines is widely synthesized by pharmaceutical companies for use as a low molecular weight moiety in the creation of various biological compounds. rsc.org

Development of Therapeutic Agents (e.g., Antidiabetic, Antitumor)

The pyridine nucleus is a core component in numerous therapeutic agents, including antidiabetic and antitumor drugs. rsc.org While research may not always name this compound directly, its structural motif is central to the activity of many therapeutic candidates.

Antitumor Agents: The aminopyridine structure is integral to the design of kinase inhibitors, a major class of cancer therapeutics. For example, derivatives such as N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms, a type of blood cancer. nih.gov The core aminopyridine skeleton plays a vital role in maintaining the compound's inhibitory activity against the JAK2 kinase. nih.gov

Antidiabetic Agents: Pyridine derivatives have also been successfully incorporated into antidiabetic agents. Research has shown that compounds like 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones exhibit significant hypoglycemic and hypolipidemic activities. nih.gov These molecules effectively lower blood glucose levels, demonstrating the utility of the pyridine scaffold in developing treatments for type II diabetes. nih.govnih.gov

Therapeutic AreaExample Derivative ClassMechanism/TargetResearch Finding
Antitumor N-(4-(aminomethyl)phenyl)pyrimidin-2-amineJAK2 Kinase InhibitionA derivative, Compound A8, showed excellent potency on JAK2 kinase with an IC50 value of 5 nM and exhibited high selectivity over other JAK family kinases. nih.gov
Antidiabetic 5-[4-(Pyridylalkoxy)benzyl]-2,4-thiazolidinedionesHypoglycemic/Hypolipidemic2-(2-Pyridyl)alkoxy derivatives demonstrated potent hypoglycemic and hypolipidemic activities in diabetic mice, leading to the selection of pioglitazone (B448) as a candidate drug. nih.gov

Precursors for Bioactive Pharmacophores

A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. The aminopyridine core is considered a vital bioactive pharmacophore in medicinal chemistry. rsc.org Its ability to form hydrogen bonds and participate in various molecular interactions makes it a key element in drug design. researchgate.net Researchers utilize this scaffold to design molecules with high affinity and selectivity for specific biological targets. For instance, in the development of dopamine (B1211576) D3 receptor agonists, the nitrogen atoms within a heterocyclic structure related to aminopyridine were identified as pharmacophoric elements of major importance for receptor binding. nih.gov The versatility of the aminopyrazole scaffold, a related structure, further highlights how these amine-containing heterocycles serve as a useful framework in drug discovery. mdpi.com

Agrochemical Industry

In agriculture, aminopyridine derivatives are instrumental in the development of products designed to protect crops and enhance yields. Closely related compounds to this compound serve as essential intermediates in the synthesis of various agrochemicals. chemimpex.comchemimpex.com

Formulation of Pesticides and Herbicides

The chemical structure of aminopyridines lends itself to the creation of potent and selective pesticides, including herbicides and insecticides. nbinno.com

Herbicides: Compounds like 2-amino-5-methyl-pyridine are used as intermediates in the preparation of herbicides. google.com Synergistic herbicidal compositions have been developed using pyridine carboxylic acid derivatives to control weeds in cereal crops. google.com

Pesticides/Insecticides: The introduction of a trifluoromethyl group into the 2-aminopyridine (B139424) structure can enhance the resulting pesticide's activity, stability, and durability while having a minimal environmental impact. pipzine-chem.com This has led to the development of new pyridine insecticides with high-efficiency contact and gastric toxicity to pests. pipzine-chem.com Furthermore, compounds such as 2-Amino-5-bromo-3-methylpyridine act as key building blocks in synthesizing a variety of pesticides and fungicides that protect plants from diseases and pests. nbinno.com

Agrochemical TypeRelated IntermediateApplication/Target
Herbicides 2-amino-5-methyl-pyridineControl of weeds in cereal crops. google.com
Insecticides 2-amino-5-trifluoromethyl pyridineHigh-efficiency contact and gastric toxicity to pests. pipzine-chem.com
Fungicides 2-Amino-5-bromo-3-methylpyridineProtection of plants from fungal diseases. nbinno.com

Material Science and Polymer Chemistry

The application of this compound extends to the field of material science, where it is used as a building block for creating advanced materials. chemscene.comsigmaaldrich.com Its structural features are valuable in synthesizing polymers and specialty coatings. For example, the related compound 5-(Aminomethyl)-2-chloropyridine is employed in the creation of polymers and coatings that offer improved durability and chemical resistance. chemimpex.com Moreover, derivatives like 2-amino-5-trifluoromethylpyridine can be used to synthesize materials with unique electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells, thereby contributing to the development of new photoelectric materials. pipzine-chem.com

Production of Specialized Polymers and Resins

While direct polymerization of this compound is not widely documented, the broader class of aminopyridines serves as crucial functional monomers and modifying agents in the synthesis of specialized polymers and resins with tailored properties. The amino groups on the pyridine ring can be leveraged to create functional materials for applications such as environmental remediation and antimicrobial surfaces.

Aminopyridines are employed to create modified chelating resins. In one method, a macromolecule resin is swelled in an organic solvent and subsequently reacted with an aminopyridine in the presence of an acid-binding agent. This process grafts the aminopyridine onto the polymer backbone, creating a functionalized resin. The nitrogen atoms in the pyridine ring and the amino group act as strong coordination sites, forming stable complexes with various metal ions. This property is particularly useful for developing resins with a high absorption capacity for heavy metals, which can be used to recover valuable metals like rhodium from industrial wastewater.

Another application involves using 2-aminopyridine as a template molecule in the creation of molecularly imprinted polymers (MIPs). For instance, a poly(methacrylic acid–ethylene glycol dimethacrylate) polymer can be prepared using 2-aminopyridine as the imprinting molecule. This creates specific recognition sites within the polymer matrix, allowing for the selective solid-phase extraction of 2-aminopyridine from aqueous solutions. This technique is valuable for removing genotoxic compounds and other contaminants from water.

Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. magtech.com.cn This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant applications in sensors, displays, and bio-imaging. magtech.com.cnnih.gov The 2-aminopyridine skeleton is a key building block for creating AIE luminogens (AIEgens). beilstein-journals.org

Research has shown that reacting 2-aminopyridines, substituted at the 5-position, with functionalized maleimides can produce novel fluorescent compounds. nih.gov Specifically, the reaction can yield N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides. nih.gov These molecules are designed with an acceptor-donor-acceptor (A–D–A) structure, where the maleimide (B117702) and pyridine rings act as electron acceptors and the secondary amine bridge acts as an electron donor. nih.gov This configuration is crucial for inducing AIE properties. nih.gov

The nature of the substituent at the 5-position of the 2-aminopyridine ring significantly influences the resulting photophysical properties. nih.gov While the aminomethyl group is electron-donating, studies on related compounds with electron-withdrawing groups at this position provide critical insight into the structure-property relationship. For example, derivatives bearing strong electron-withdrawing groups like bromo (Br) and trifluoromethyl (CF3) at the 5-position exhibit a pronounced AIE effect in aqueous media. nih.gov These compounds show a significant fluorescence enhancement upon aggregation, with increases of 7.0 and 15 times, respectively. nih.gov This enhancement is attributed to the optimized internal charge transfer (ICT) state of the molecule in its aggregated form. beilstein-journals.org

Table 1: Research Findings on AIE Properties of 5-Substituted Pyridine Derivatives

Starting Compound (5-Substituted 2-aminopyridine)Resulting AIEgen StructureKey FindingFluorescence Enhancement Factor
5-Bromo-2-aminopyridineN-methyl-4-((5-bromopyridin-2-yl)amino)maleimideExhibits significant AIEE properties in aqueous media due to the electron-withdrawing nature of the bromo group.7.0x
5-(Trifluoromethyl)-2-aminopyridineN-methyl-4-((5-(trifluoromethyl)pyridin-2-yl)amino)maleimideShows the strongest fluorescence enhancement among the tested compounds, highlighting the impact of a powerful electron-withdrawing group.15.0x
2-aminopyridine (unsubstituted)N-methyl-4-((pyridin-2-yl)amino)maleimideEmits weak fluorescence in solution and serves as a baseline for comparing the effect of substituents.Not Applicable

Organic Synthesis Methodology

The structural attributes of this compound make it a versatile tool in organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems.

Building Blocks for Complex Heterocyclic Structures

The presence of two distinct nucleophilic nitrogen centers—the ring nitrogen and the two amino groups—allows this compound and related 2-aminopyridines to serve as foundational building blocks for more elaborate fused heterocyclic systems. The reactivity can be selectively controlled by altering reaction conditions, enabling the synthesis of diverse molecular scaffolds.

A prime example is the reaction between 2-aminopyridines and functionalized maleimides. nih.gov Depending on the substituent at the 5-position, the reaction can be directed to produce different heterocyclic cores. For instance, when 2-aminopyridine with an electron-donating group (like a methyl group) is used, the reaction proceeds via a cyclization pathway to produce ring-fused pyridine compounds, specifically pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. nih.gov This transformation demonstrates the utility of the 2-aminopyridine moiety in constructing polycyclic aromatic systems through a one-pot reaction, highlighting its role as an efficient building block for complex structures. nih.gov

Precursors for Azaheterocycles

Azaheterocycles, which are heterocyclic compounds containing at least one nitrogen atom, are of immense importance in medicinal chemistry and materials science. 2-Aminopyridines are well-established precursors for a wide array of azaheterocycles due to their dual nucleophilic character.

The synthesis of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines is a clear illustration of this role. researchgate.net The reaction involves the initial nucleophilic attack of the 2-amino group on the maleimide, followed by an intramolecular cyclization that engages the pyridine ring nitrogen. This sequence efficiently constructs a complex, fused azaheterocycle system from a relatively simple 2-aminopyridine precursor. The ability to selectively form either fused systems or substituted maleimides simply by changing the electronic nature of the substituent at the 5-position underscores the versatility of 2-aminopyridine derivatives as precursors in the strategic synthesis of diverse azaheterocycles. nih.gov

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Potent Analogues

The development of new therapeutic agents from a lead compound like 5-(aminomethyl)pyridin-2-amine hinges on the strategic design of analogues with superior potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how molecular modifications influence biological activity. rsc.org Research has shown that the 2-aminopyridine (B139424) moiety is a key pharmacophore that can be systematically modified to enhance its interaction with specific biological targets. rsc.org

One key strategy involves modifying the side chains and substituents on the pyridine (B92270) ring. For instance, in the development of human neuronal nitric oxide synthase (nNOS) inhibitors, a series of 2-aminopyridine compounds with shortened amino sidechains were synthesized. Researchers found that introducing fluorine atoms into the cyclic amine tail of the analogues significantly increased their lipophilicity and, consequently, their potential to cross the blood-brain barrier. nih.gov This approach led to the discovery of an inhibitor with a high potency for human nNOS (Ki = 48 nM) and excellent selectivity over other NOS isoforms. nih.gov

Another example is the development of selective JAK2 inhibitors for myeloproliferative neoplasms. nih.gov Starting from a lead compound, researchers designed a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. This systematic exploration led to the identification of a compound with excellent potency on the JAK2 kinase (IC50 value of 5 nM) and significant selectivity over other JAK family kinases. nih.gov These studies highlight a clear research trajectory: the use of targeted modifications to fine-tune the pharmacological profile of aminopyridine-based compounds, leading to analogues with enhanced therapeutic indices.

Table 1: Examples of Analogue Development and Potency

Parent Scaffold Class Modification Strategy Target Resulting Potency
2-Aminopyridine Shortened amino sidechain, fluorination human nNOS Ki = 48 nM nih.gov
Pyrimidin-2-amine Opened tetrahydroisoquinoline ring JAK2 Kinase IC50 = 5 nM nih.gov
5-methylpyrimidopyridone Addition of 3-methyl(4-dimethylamino)piperidinylphenyl Mycobacterium tuberculosis MIC = 4 µM nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The unique structural properties of the aminopyridine ring allow it to interact with a wide range of enzymes and receptors, making it a privileged scaffold in drug discovery. rsc.org While initial research may focus on a specific target, emerging studies are continually uncovering new biological activities and potential therapeutic applications for compounds like this compound.

The biological activities of aminopyridine derivatives are remarkably diverse, spanning applications as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. rsc.org For instance, novel pyridine derivatives have been synthesized and evaluated for their anticancer abilities, with some compounds showing superior antiproliferative activities against human cancer cell lines compared to existing drugs like Taxol. rsc.org

Furthermore, researchers are designing hybrid molecules that combine the aminopyridine pharmacophore with other active moieties to create dual-target inhibitors. One innovative approach involves designing compounds that inhibit both the Bcr-Abl kinase and histone deacetylase (HDAC), two important targets in cancer therapy. rsc.org This strategy has yielded dual inhibitors with potent antiproliferative activities against human leukemia and prostate cancer cell lines. rsc.org The exploration extends to neurodegenerative disorders, where aminopyridone derivatives based on an amino-methyl-phenyl-pyridine structure are being investigated for nootropic (cognitive-enhancing) activity. rsc.orgresearchgate.net These expanding applications underscore the vast potential for aminopyridine-based compounds to address a wide spectrum of unmet medical needs.

Integration of Advanced Synthetic Technologies (e.g., AI-driven synthesis)

Sustainable and Environmentally Friendly Synthesis Strategies

In line with the principles of green chemistry, a significant research focus is on developing sustainable and environmentally benign methods for synthesizing aminopyridine derivatives. Traditional synthetic methods often rely on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. ijpsonline.com Modern approaches aim to overcome these limitations.

One promising strategy is the use of multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. nih.gov MCRs are highly efficient, reduce waste, and simplify operational procedures. nih.gov Researchers have developed MCRs for the synthesis of 2-aminopyridine derivatives under solvent-free conditions, providing a cleaner and faster alternative to conventional methods. nih.gov Another approach involves using environmentally friendly catalysts, such as activated fly ash, which is an efficient, reusable, and eco-friendly catalyst for the synthesis of pyridine derivatives. bhu.ac.in

The development of one-pot reaction protocols is another key aspect of sustainable synthesis. These methods avoid the need to isolate and purify intermediate compounds, saving time, resources, and reducing solvent use. rsc.org For example, an environmentally benign one-pot synthesis for fluorinated 2-aminopyridines has been developed that proceeds with high yields and mild reaction conditions. rsc.org These green chemistry approaches are not only environmentally responsible but also often lead to more cost-effective and efficient manufacturing processes. vcu.edu

Table 2: Comparison of Synthesis Strategies

Strategy Key Features Environmental Benefits
Traditional Synthesis Often multi-step, uses harsh reagents and organic solvents. Low sustainability, high waste generation.
Multicomponent Reactions (MCRs) Combines multiple reactants in a single step, often solvent-free. nih.gov High atom economy, reduced waste, operational simplicity. nih.gov
Green Catalysis Utilizes reusable and non-toxic catalysts like activated fly ash. bhu.ac.in Reduced hazardous waste, catalyst can be recycled. bhu.ac.in
One-Pot Synthesis All reaction steps occur in a single reaction vessel. rsc.org Minimizes solvent use for purification of intermediates, saves energy.

Multidisciplinary Research Collaborations and Translational Studies

The journey of a compound like this compound from a laboratory curiosity to a clinical therapeutic requires extensive collaboration across multiple scientific disciplines. The complexity of modern drug development necessitates the integration of expertise from medicinal chemistry, molecular biology, pharmacology, computational science, and clinical medicine.

A prime example of this synergy is the use of molecular docking studies in conjunction with chemical synthesis and biological evaluation. nih.gov Chemists synthesize novel aminopyridine derivatives, which are then tested for their biological activity (e.g., antibacterial effects). Simultaneously, computational scientists use molecular docking to simulate how these compounds bind to their target proteins. nih.gov This in silico analysis provides crucial insights into the mechanism of action and helps guide the design of more potent molecules, creating a feedback loop that accelerates the optimization process.

Translational studies are the critical bridge between preclinical research and clinical application. These studies aim to "translate" findings from the laboratory into new medical treatments. For aminopyridine derivatives, this involves taking the most promising analogues identified through SAR and preclinical testing and advancing them into clinical trials to evaluate their efficacy and safety in humans. The development of selective JAK2 inhibitors, for instance, has progressed from initial compound design and synthesis to detailed pharmacokinetic studies, demonstrating the pathway towards potential clinical use. nih.gov Such multidisciplinary efforts are essential to fully harness the therapeutic potential of this compound and its related compounds.

Q & A

Q. What are the established synthetic routes for 5-(Aminomethyl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyridin-2-amine derivatives typically involves condensation reactions between substituted pyridyl amines and aldehydes or ketones. For example, describes a route where 5-substituted pyridin-2-amine derivatives are synthesized via condensation with aromatic aldehydes under controlled conditions. Optimizing reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical. For regioselective synthesis, highlights the use of trifluoroacetic anhydride (TFAA) in acetonitrile at 0°C to r.t., achieving regioselectivity through careful reagent stoichiometry . Post-synthesis purification often involves column chromatography, and structural validation employs NMR, LCMS, and elemental analysis.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Characterization requires a multi-technique approach:
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and amine proton environments (e.g., coupling constants for aromatic protons in ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions, as demonstrated in for intermediates in multi-step syntheses.
  • Computational Analysis : Molecular orbital calculations (e.g., HOMO/LUMO energies) using software like Gaussian or MOE to predict reactivity and electronic effects .

Q. What preliminary biological screening strategies are recommended for assessing antibacterial activity of pyridin-2-amine analogs?

  • Methodological Answer : outlines a workflow for antibacterial screening:
  • In vitro assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • QSAR Modeling : Use MOE or similar software to correlate steric (SMR), electronic (Hammett constants), and lipophilic (Log P) parameters with activity. For example, Log P values >2.5 may enhance membrane permeability .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer : Advanced QSAR requires:
  • Descriptor Selection : Prioritize descriptors like molar refractivity (SMR) and partition coefficients (Log P) from , which correlate with antibacterial potency.
  • Validation : Use cross-validation (e.g., leave-one-out) to assess model robustness. Contradictions in activity data (e.g., outliers) may arise from unaccounted steric hindrance or solvation effects, necessitating iterative model refinement .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -CF3_3) at the 5-position showed improved activity in , aligning with QSAR predictions of enhanced electrophilicity.

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

  • Methodological Answer : Regioselective functionalization can be achieved via:
  • Directing Groups : Use -NH2_2 or -CH2_2NH2_2 substituents () to direct electrophilic substitution to the 3- or 5-positions.
  • Protection/Deprotection : Temporary protection of the amine group (e.g., Boc in ) enables selective modifications.
  • Catalysis : Palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands like BINAP improve coupling efficiency in Suzuki-Miyaura reactions ().

Q. How do steric and electronic modifications influence the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : demonstrates that substituent effects modulate kinase inhibition (e.g., TrkA):
  • Steric Effects : Bulky groups (e.g., piperidin-4-yl in KRC-108) enhance binding pocket occupancy.
  • Electronic Effects : Electron-donating groups (e.g., -CH3_3) increase basicity of the pyridine nitrogen, improving hydrogen-bonding with catalytic lysine residues.
  • Experimental Validation : Kinase assays (IC50_{50} determination) paired with molecular docking (e.g., AutoDock Vina) validate structure-activity hypotheses.

Q. What analytical methods resolve contradictions in activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from:
  • Metabolic Stability : Assess via liver microsome assays. For instance, -CF3_3 analogs in may exhibit longer half-lives than -OCH3_3 derivatives.
  • Solubility/Permeability : Use shake-flask (Log D) or PAMPA assays. Poor aqueous solubility of lipophilic analogs (Log P >3) in could explain reduced in vivo efficacy despite in vitro potency.
  • Off-Target Effects : Broad-spectrum kinase profiling (e.g., KinomeScan) identifies unintended targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.